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Introduction
The measurement of intracellular iodide concentration ([I⁻]i) is crucial for studying various

physiological and pathological processes in neurons, including the activity of anion transporters

and channels. "360A Iodide" refers to a class of fluorescent indicators that are excited by light

at approximately 360 nm and exhibit a change in fluorescence upon binding to iodide. This

document provides a detailed protocol for loading these indicators into cultured neurons, using

the properties of the recently developed selective iodide sensor, I-Sense, as a primary

example. I-Sense is a phosphorescent iridium(III) complex that shows a decrease in

fluorescence in the presence of iodide, making it a valuable tool for monitoring iodide influx.

The primary mechanism for iodide uptake into many cell types is the Sodium-Iodide Symporter

(NIS), a transmembrane protein that cotransports two sodium ions (Na⁺) for every one iodide

ion (I⁻). While extensively studied in the thyroid gland, the role and regulation of NIS in neurons

is an active area of research. Understanding the dynamics of iodide transport in neurons can

provide insights into neuronal health and disease.

Quantitative Data Summary
The following tables summarize the key quantitative parameters of the 360A Iodide indicator

(based on I-Sense) and a recommended starting protocol for its application in cultured

neurons.
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Table 1: Photophysical and Detection Properties of 360A Iodide (I-Sense)

Parameter Value Reference

Excitation Wavelength (λex) 360 nm [1]

Emission Wavelength (λem) 530 nm [1]

Stokes Shift 180 nm [1]

Detection Principle
Fluorescence quenching upon

I⁻ binding
[1]

Limit of Detection for I⁻ 10.8 µM [1]

Recommended Concentration 10 µM [1]

Table 2: Recommended Protocol Parameters for Loading 360A Iodide into Cultured Neurons
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Parameter Recommended Value Notes

Cell Culture

Cell Type

Primary cultured neurons (e.g.,

hippocampal, cortical) or iPSC-

derived neurons

Protocol may need

optimization for different

neuron types.

Culture Substrate
Poly-D-lysine or other suitable

coating

Ensure healthy, adherent

neuronal cultures.

Culture Medium

Standard neuronal culture

medium (e.g., Neurobasal with

supplements)

Indicator Loading

360A Iodide Stock Solution 1-10 mM in DMSO
Store protected from light at

-20°C.

Loading Buffer

Hank's Balanced Salt Solution

(HBSS) or similar physiological

buffer

Ensure buffer is at

physiological pH (7.2-7.4).

360A Iodide Loading

Concentration
5-20 µM

Start with 10 µM and optimize

based on cell type and signal-

to-noise ratio.

Loading Time 30-60 minutes Optimization may be required.

Loading Temperature 37°C

Iodide Influx Assay

Iodide-Containing Buffer

HBSS with desired

concentration of Sodium Iodide

(NaI)

Prepare fresh.

Iodide Concentration Range 10 µM - 1 mM

The concentration will depend

on the specific experimental

question.

Imaging
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Microscope
Fluorescence microscope with

appropriate filter sets

Excitation: ~360 nm, Emission:

~530 nm.

Data Acquisition

Time-lapse imaging to monitor

fluorescence changes over

time

Experimental Protocols
Preparation of Reagents

360A Iodide Stock Solution (10 mM): Dissolve the appropriate amount of 360A Iodide
powder in high-quality, anhydrous DMSO. Aliquot into small, single-use volumes and store at

-20°C, protected from light.

Loading Buffer (HBSS): Prepare or obtain sterile Hank's Balanced Salt Solution. Ensure the

pH is adjusted to 7.2-7.4.

Iodide-Containing Buffer: Prepare HBSS containing the desired concentration of Sodium

Iodide (NaI). For example, to make a 1 mM NaI solution, dissolve the appropriate amount of

NaI in HBSS. Prepare this solution fresh for each experiment.

Protocol for Loading 360A Iodide into Cultured Neurons
This protocol is a general guideline and may require optimization for specific neuronal cell

types and experimental conditions.

Cell Culture:

Plate primary or iPSC-derived neurons on appropriate culture vessels (e.g., glass-bottom

dishes or multi-well plates) coated with a suitable substrate like Poly-D-lysine.

Culture the neurons in a standard neuronal culture medium until they reach the desired

stage of maturity for the experiment.

Indicator Loading:
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Prepare the 360A Iodide loading solution by diluting the stock solution into pre-warmed

(37°C) HBSS to a final concentration of 10 µM.

Aspirate the culture medium from the neurons.

Gently wash the neurons once with pre-warmed HBSS.

Add the 10 µM 360A Iodide loading solution to the neurons.

Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.

Washing:

After the incubation period, gently aspirate the loading solution.

Wash the neurons two to three times with pre-warmed HBSS to remove any extracellular

indicator.

Imaging and Iodide Influx Measurement:

Place the culture dish on the stage of a fluorescence microscope equipped with the

appropriate filters for 360A Iodide (Excitation ~360 nm, Emission ~530 nm).

Acquire a baseline fluorescence image of the loaded neurons in HBSS.

To initiate iodide influx, carefully replace the HBSS with the pre-warmed iodide-containing

buffer.

Immediately begin time-lapse imaging to record the change in fluorescence intensity over

time as iodide enters the cells. The fluorescence is expected to decrease as the

intracellular iodide concentration increases.

In-Cell Iodide Calibration (Optional)
To quantify the intracellular iodide concentration from the fluorescence signal, an in-cell

calibration can be performed using ionophores.

Load the neurons with 360A Iodide as described above.
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Prepare a series of calibration buffers (e.g., high K⁺ buffer to depolarize the membrane)

containing known concentrations of iodide (e.g., 0, 10, 50, 100, 500 µM).

Add a mixture of ionophores (e.g., nigericin and valinomycin) to the calibration buffers to

equilibrate the intracellular and extracellular iodide concentrations.

Incubate the cells with each calibration buffer and measure the corresponding fluorescence

intensity.

Plot the fluorescence intensity (or the ratio of initial to final fluorescence, F₀/F) against the

known iodide concentrations to generate a calibration curve.

Visualizations
Experimental Workflow
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Caption: Experimental workflow for loading 360A Iodide and measuring iodide influx.

Sodium-Iodide Symporter (NIS) Signaling Pathway
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Caption: Simplified signaling pathway of the Sodium-Iodide Symporter (NIS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2487979?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2487979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

